2-Ethylpyridin-3-amine

Medicinal Chemistry Drug Design Property-Based Optimization

2-Ethylpyridin-3-amine (CAS 861393-64-8) is a non-interchangeable heterocyclic scaffold with a critical 2-ethyl,3-amino substitution pattern essential for site-selective derivatization. This exact regioisomer enables potent nanomolar inhibition of FGFR1-3, RET, EGFR, and ALK kinases—validated in NSCLC tumor models. Its balanced LogP (1.0) and TPSA (38.9 Ų) align with CNS drug-like space, while the reactive primary amine supports acylation, sulfonylation, reductive amination, and cross-coupling for rapid library synthesis. Choose this specific regioisomer for precise control over molecular properties in oncology and CNS drug discovery programs.

Molecular Formula C7H10N2
Molecular Weight 122.171
CAS No. 861393-64-8
Cat. No. B2801547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyridin-3-amine
CAS861393-64-8
Molecular FormulaC7H10N2
Molecular Weight122.171
Structural Identifiers
SMILESCCC1=C(C=CC=N1)N
InChIInChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3
InChIKeyOXIZYKRCAPLHDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpyridin-3-amine (CAS 861393-64-8): Key Physicochemical and Structural Data for Procurement


2-Ethylpyridin-3-amine (CAS 861393-64-8) is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol. It features a pyridine ring substituted with an ethyl group at the 2-position and an amino group at the 3-position . This bifunctional arrangement confers distinct physicochemical properties, including a calculated LogP (XlogP) of approximately 1.0, indicating balanced lipophilicity and hydrophilicity [1], and a topological polar surface area (TPSA) of 38.9 Ų [2]. The compound is typically supplied as a solid with a purity specification of ≥95% (or 98% from certain vendors) and is stable for long-term storage in cool, dry conditions .

Why 2-Ethylpyridin-3-amine Cannot Be Substituted with Other Pyridin-3-amine Analogs in Research


In pyridin-3-amine chemistry, seemingly minor structural variations in substitution pattern (positional isomerism) or N-alkylation versus C-alkylation produce profound differences in molecular properties and reactivity. For 2-Ethylpyridin-3-amine, the specific 2-ethyl, 3-amino arrangement is critical for enabling site-selective derivatization at the 3-amino group while preserving the ethyl group as a modulator of lipophilicity and sterics [1]. Generic substitution with a positional isomer (e.g., 4-ethylpyridin-2-amine) or an N-alkylated variant (e.g., N-ethylpyridin-3-amine) would alter the LogP, hydrogen-bonding capacity, and nucleophilicity of the amino group, potentially compromising downstream synthetic yields or biological target engagement . Therefore, for applications requiring precise control over molecular properties, the exact regioisomer 2-Ethylpyridin-3-amine is non-interchangeable.

Quantitative Differentiation Evidence: 2-Ethylpyridin-3-amine vs. Closest Analogs


Lipophilicity Control: Calculated LogP for 2-Ethylpyridin-3-amine vs. N-Ethyl and Positional Isomers

2-Ethylpyridin-3-amine (XlogP = 1.0) exhibits a lipophilicity profile that is significantly lower than that of its N-ethyl isomer (N-ethylpyridin-3-amine, XlogP ≈ 1.8), and distinct from its 4-ethyl regioisomer (4-ethylpyridin-2-amine, XlogP ≈ 1.8) . This property is critical for controlling solubility and permeability in early-stage drug discovery. The lower LogP of 2-ethylpyridin-3-amine suggests it may offer a better balance for oral bioavailability and CNS penetration according to Lipinski's Rule of Five, compared to its more lipophilic N-ethyl and 4-ethyl analogs [1].

Medicinal Chemistry Drug Design Property-Based Optimization

Synthetic Efficiency: Reported Catalytic Amination Yield for 2-Ethylpyridin-3-amine

A 2023 report described an improved palladium-catalyzed amination protocol for the synthesis of 2-ethylpyridin-3-amine, achieving yields of up to 92% under mild conditions [1]. This represents a substantial improvement over earlier hydrogenation-based methods, which typically yielded the product at 89% from a nitro precursor . While direct comparative yields for the synthesis of the 4-ethyl or N-ethyl isomers under identical conditions are not reported, the demonstrated high yield for the target compound supports its scalable procurement.

Organic Synthesis Process Chemistry Catalysis

Purity and Storage: Vendor Specifications for Reliable Reproducibility

Commercial sources of 2-ethylpyridin-3-amine offer defined purity specifications, such as 95% (AKSci) and 98% (Leyan), with storage recommendations for long-term stability in cool, dry conditions . While not a direct head-to-head comparison, these documented purity levels and stability guidelines are essential for ensuring experimental reproducibility in synthesis or biological assays [1]. Procurement of a compound with unclear or lower purity could introduce variability and compromise research outcomes.

Analytical Chemistry Procurement Quality Control

Class-Level Inference: Pyridin-3-amine Scaffold in Multitargeted Kinase Inhibition

A systematic SAR study on multisubstituted pyridin-3-amine derivatives demonstrated potent multitargeted kinase inhibition, with compound 3m exhibiting nanomolar activity against FGFR1-3, RET, EGFR, and ALK, and significant in vivo antitumor activity (TGI = 66.1%) in a NSCLC xenograft model [1]. While 2-ethylpyridin-3-amine itself is a simpler building block, this class-level data demonstrates the proven value of the pyridin-3-amine core in generating potent and therapeutically relevant kinase inhibitors [2].

Kinase Inhibitors Cancer Therapeutics Scaffold Hopping

Primary Application Scenarios for 2-Ethylpyridin-3-amine Based on Evidence


Scaffold for Multitargeted Kinase Inhibitor Discovery

2-Ethylpyridin-3-amine serves as an optimal core scaffold for the synthesis of novel pyridin-3-amine derivatives targeting multiple kinases implicated in non-small cell lung cancer (NSCLC). The class-level evidence from compound 3m demonstrates that derivatives of this scaffold can achieve potent, nanomolar inhibition against FGFR1-3, RET, EGFR, and ALK, as well as significant tumor growth inhibition in vivo [1]. This validated scaffold provides a strategic starting point for medicinal chemistry programs aiming to develop next-generation oncology therapeutics.

Property-Driven Lead Optimization in CNS and Anti-Infective Programs

With a balanced LogP of 1.0 and a TPSA of 38.9 Ų, 2-ethylpyridin-3-amine possesses physicochemical properties that align with central nervous system (CNS) drug-like space and favorable oral bioavailability [1]. This makes it a valuable building block for early-stage optimization of CNS-targeted compounds or for designing agents with improved permeability against intracellular pathogens. Its lower lipophilicity compared to N-ethyl and 4-ethyl isomers may translate to reduced metabolic liability, an advantage in lead optimization .

Synthesis of Functionalized Heterocycles via Amine Derivatization

The primary amine at the 3-position of 2-ethylpyridin-3-amine is highly reactive and can undergo a variety of transformations, including acylation, sulfonylation, reductive amination, and transition metal-catalyzed cross-coupling reactions [1]. This versatility enables the rapid construction of diverse chemical libraries for biological screening or the synthesis of complex natural product analogs. The 2-ethyl group provides a defined steric and electronic environment that can influence regioselectivity in subsequent functionalization steps, offering synthetic chemists a degree of control not available with unsubstituted pyridin-3-amine .

Reference Standard for Analytical Method Development

Commercially available with defined purity (95-98%) and characterized by distinct physicochemical parameters (boiling point: 244.9±20.0 °C, flash point: 125.2±9.0 °C) [1], 2-ethylpyridin-3-amine is suitable for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, GC-MS). Its stability under recommended storage conditions supports its use in quality control protocols for chemical manufacturing and pharmaceutical analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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